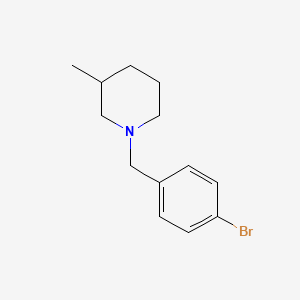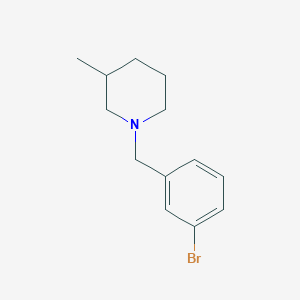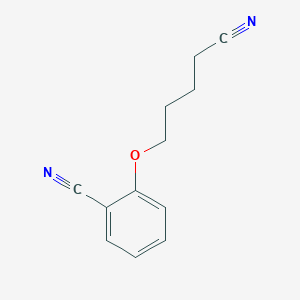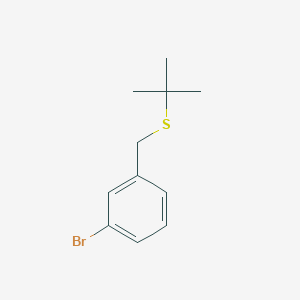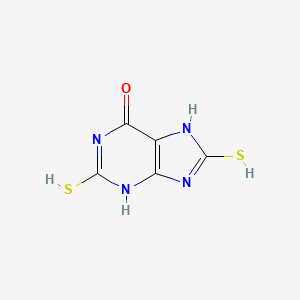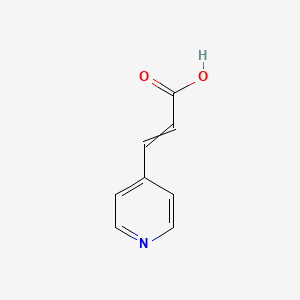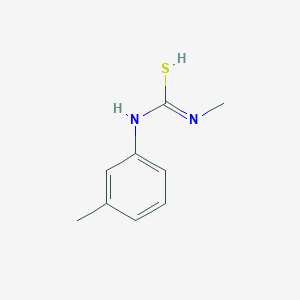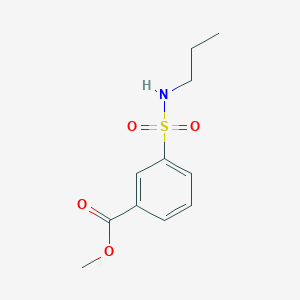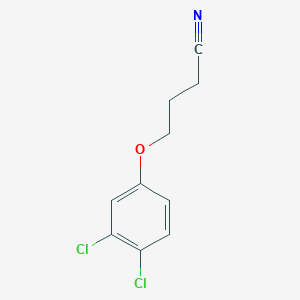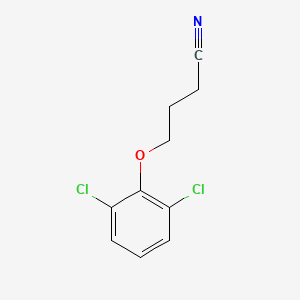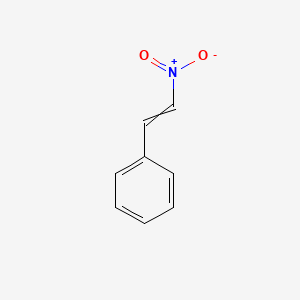
2-苯基硝基乙烯
概述
描述
2-Phenylnitroethene is a useful research compound. Its molecular formula is C8H7NO2 and its molecular weight is 149.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Phenylnitroethene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenylnitroethene including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
1. 化学反应和机理
2-苯基硝基乙烯在化学反应中得到了广泛的研究,特别是在环加成过程中。Kwiatkowska 等人(2010 年)的研究表明,(E)-2-苯基硝基乙烯和环戊二烯之间的 [2+4] 环加成以协同方式发生,导致特定的异构体 (Kwiatkowska, Jasiński, Mikulska, & Baranski, 2010)。此外,Baranski 等人(2008 年)分析了(E)-2-苯基硝基乙烯与(Z)-C,N-二苯基-亚硝酮的 [2+3] 环加成,表明两种立体异构体的形成是一个步骤的机制 (Baranski, Lyubimtsev, Jasiński, & Kwiatkowska, 2008)。
2. 电化学应用
2-苯基硝基乙烯和相关化合物在电化学检测系统中具有应用。齐等人(2014 年)的一项研究讨论了基于电化学发光的 TNT 检测,利用与 2-苯基硝基乙烯相关的化合物进行相互作用 (Qi, Xu, Pang, Liu, Zhang, Majeed, & Xu, 2014)。
3. 绿色化学与合成
朱等人(2015 年)的研究重点介绍了一种使用与 2-苯基硝基乙烯密切相关的化合物制备 2-芳基-1,3,4-恶二唑的绿色合成方法。该方法具有高产率、高能效且无需添加催化剂,展示了 2-苯基硝基乙烯衍生物在环保化学中的重要性 (Zhu, Zou, Shao, & Li, 2015)。
4. 微生物应用
在微生物学领域,坂井等人(1985 年)探索了与 2-苯基硝基乙烯相似的化合物 2-硝基-1-苯基-1-丙烯的微生物氢化。他们发现某些微生物可以不对称还原底物,产生旋光活性 2-硝基-1-苯基丙烷 (Sakai, Nakazawa, Kondo, & Ohta, 1985)。
5. 缓蚀
Bouhrira 等人(2010 年)研究了与 2-苯基硝基乙烯在结构上相关的化合物 2-苯基-3-亚硝基-咪唑并[1,2-a]吡啶在酸性溶液中对钢腐蚀的抑制作用。这突出了 2-苯基硝基乙烯衍生物在防腐中的潜在应用 (Bouhrira, Ouahiba, Zerouali, Hammouti, Zertoubi, & Benchat, 2010)。
属性
IUPAC Name |
2-nitroethenylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIAOLBVUVDXHHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0025789 | |
| Record name | beta-Nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
102-96-5 | |
| Record name | β-Nitrostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=102-96-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | beta-Nitrostyrene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0025789 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details









Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(2-bromophenyl)methyl]-N-methylaniline](/img/structure/B7858032.png)
